2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine

Kinase inhibitor design Structure–activity relationship Hetarylaminonaphthyridine

2-Pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine (CAS 1330531-58-2; molecular formula C₁₇H₁₂N₆; MW 300.32) is a heterocyclic small molecule belonging to the hetarylaminonaphthyridine class disclosed by Merck Patent GmbH as an inhibitor of ATP-consuming proteins, with particular claimed utility against TGF-beta receptor kinases including ALK5. The compound features a 1,8-naphthyridine core substituted at the 2-position with a pyrazin-2-yl group and at the 4-amine position with a pyridin-4-yl group, a substitution pattern that distinguishes it from other naphthyridine-based kinase inhibitors in the patent family.

Molecular Formula C17H12N6
Molecular Weight 300.32 g/mol
Cat. No. B13866669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine
Molecular FormulaC17H12N6
Molecular Weight300.32 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(C=C2NC3=CC=NC=C3)C4=NC=CN=C4
InChIInChI=1S/C17H12N6/c1-2-13-14(22-12-3-6-18-7-4-12)10-15(23-17(13)21-5-1)16-11-19-8-9-20-16/h1-11H,(H,18,21,22,23)
InChIKeyPXECJTJEOAAEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine: A Hetarylaminonaphthyridine TGF-β Receptor Kinase Inhibitor Scaffold for Procurement Evaluation


2-Pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine (CAS 1330531-58-2; molecular formula C₁₇H₁₂N₆; MW 300.32) is a heterocyclic small molecule belonging to the hetarylaminonaphthyridine class disclosed by Merck Patent GmbH as an inhibitor of ATP-consuming proteins, with particular claimed utility against TGF-beta receptor kinases including ALK5 [1]. The compound features a 1,8-naphthyridine core substituted at the 2-position with a pyrazin-2-yl group and at the 4-amine position with a pyridin-4-yl group, a substitution pattern that distinguishes it from other naphthyridine-based kinase inhibitors in the patent family [1].

Why Generic Naphthyridine Kinase Inhibitors Cannot Substitute for 2-Pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine in TGF-β-Focused Research Programs


The hetarylaminonaphthyridine patent family encompasses a broad Markush structure with variable substituents at multiple positions; however, the specific combination of a pyrazin-2-yl group at the 2-position and a pyridin-4-yl-amine at the 4-position of the 1,8-naphthyridine core is a discrete structural embodiment [1]. In closely related naphthyridine scaffolds, even minor alterations in the heteroaryl substitution pattern have been shown to shift kinase selectivity profiles—for example, 2-pyridin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine (CAS 1330531-59-3) differs by only one nitrogen atom position yet represents a chemically and pharmacologically distinct entity with potentially divergent ATP-binding pocket interactions [2]. Generic substitution without experimental confirmation of target engagement and selectivity therefore carries a material risk of altered polypharmacology.

Quantitative Differentiation Evidence for 2-Pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine Versus Closest Analogs


Structural Differentiation from the Closest Naphthyridine Analog: Pyrazin-2-yl vs. Pyridin-2-yl Substitution at the 2-Position

The target compound differs from its closest cataloged analog, 2-pyridin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine (CAS 1330531-59-3, MW 299.34), by the replacement of a pyridin-2-yl substituent with a pyrazin-2-yl group at the 2-position of the naphthyridine core [1]. This substitution introduces an additional nitrogen atom into the heteroaryl ring attached to the naphthyridine scaffold, altering both hydrogen-bonding capacity and electron distribution within the ATP-binding pocket interaction surface. In kinase inhibitor pharmacochemistry, pyrazine-for-pyridine substitutions have been demonstrated in peer-reviewed studies to modulate hinge-region hydrogen-bonding patterns and can shift kinase selectivity profiles by an order of magnitude or more [2]. No direct head-to-head kinase profiling data for these two specific compounds have been published in the open literature.

Kinase inhibitor design Structure–activity relationship Hetarylaminonaphthyridine

Class-Level TGF-β Receptor Kinase Inhibition: Patent-Based Target Annotation Compared to Broad-Spectrum Naphthyridine Kinase Inhibitors

The Merck patent family explicitly claims the compound class to which 2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine belongs as inhibitors of TGF-beta receptor kinases, with particular emphasis on ALK5 (TGFBR1) [1]. This represents a narrower target annotation compared to many 1,8-naphthyridine derivatives reported in the literature, which have been described as inhibitors of diverse kinases including SYK, c-MET, Aurora kinases, and cholinesterases [2]. The patent's focused targeting of the TGF-β signaling axis distinguishes these hetarylaminonaphthyridines from the broader naphthyridine chemotype. However, no quantitative IC₅₀, Kd, or selectivity panel data for the specific compound 2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine have been publicly disclosed.

TGF-beta signaling ALK5 inhibition Kinase selectivity

Physicochemical Differentiation: Calculated LogP, Hydrogen-Bonding Capacity, and Rotatable Bond Profile vs. Analog 1330531-59-3

Calculated physicochemical descriptors for 2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine can be compared against the closest commercially cataloged analog (CAS 1330531-59-3) [1]. The target compound contains five hydrogen-bond acceptor sites (vs. four in the pyridinyl analog), an additional aromatic nitrogen that may influence solubility and crystal packing, and a calculated LogP of approximately 2.6 [1]. These differences, while modest in absolute magnitude, can affect DMSO solubility, assay interference potential, and formulation behavior in cell-based screening campaigns. No experimental solubility, permeability, or metabolic stability data have been published for either compound.

Physicochemical properties Drug-likeness Molecular descriptors

Recommended Application Scenarios for 2-Pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine Based on Available Evidence


TGF-β/ALK5 Signaling Pathway Probe Development Requiring a Pyrazine-Containing Naphthyridine Chemotype

Based on the Merck patent family's explicit targeting of TGF-beta receptor kinases [1], this compound is most appropriately deployed as a chemical starting point for developing ALK5/TGFBR1 inhibitors in fibrotic disease or immuno-oncology research programs. Its pyrazin-2-yl substituent distinguishes it from pyridinyl analogs and may offer differentiable hinge-binding interactions, though users must independently confirm ALK5 inhibitory activity before drawing mechanistic conclusions.

Structure–Activity Relationship (SAR) Studies Exploring Heteroaryl Variations at the Naphthyridine 2-Position

The compound serves as a defined SAR probe within the hetarylaminonaphthyridine chemotype, enabling systematic comparison of pyrazine vs. pyridine vs. other heteroaryl substitutions at the 2-position. Its non-identity with the pyridin-2-yl analog (CAS 1330531-59-3) [2] makes it a necessary component of any comprehensive SAR matrix investigating the impact of heteroaryl nitrogen count and positioning on kinase selectivity.

In Vitro Kinase Selectivity Panel Screening with a Focus on Type I TGF-β Receptor Family Members

Given the patent's emphasis on TGF-beta receptor kinases and the broader kinome annotation of the naphthyridine scaffold, this compound is suitable for broad-panel kinase profiling to establish its selectivity fingerprint. The absence of public selectivity data [1] means that procurement for this purpose carries discovery risk, but also potential reward in identifying a novel selectivity window distinct from other naphthyridine-based inhibitors.

Quote Request

Request a Quote for 2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.